

Tazarotene-Induced Gene Expression in Psoriasis: A Technical Guide

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This in-depth technical guide explores the molecular underpinnings of tazarotene's therapeutic effects in psoriasis, focusing on the significant alterations in gene expression that mediate its clinical efficacy. Tazarotene, a third-generation, receptor-selective topical retinoid, normalizes keratinocyte differentiation, reduces hyperproliferation, and diminishes inflammatory responses in psoriatic lesions. These actions are primarily mediated through its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR β and RAR γ , modulating the transcription of a host of target genes.^{[1][2][3]} This guide provides a comprehensive overview of these gene expression changes, detailed experimental methodologies, and the signaling pathways involved.

Tazarotene's Impact on Gene Expression: A Quantitative Overview

Tazarotene treatment leads to a significant shift in the transcriptomic landscape of psoriatic skin. Key among these changes is the upregulation of a family of genes known as Tazarotene-Induced Genes (TIGs), which are thought to play a role in the drug's anti-proliferative effects. Conversely, tazarotene downregulates a suite of genes associated with the characteristic hyperproliferation, abnormal differentiation, and inflammation of psoriasis.

Upregulated Genes

Tazarotene consistently induces the expression of three novel genes: TIG1 (Tazarotene-Induced Gene 1), TIG2 (also known as Chemerin), and TIG3.^{[1][4]} These genes are believed to contribute to the restoration of normal epidermal homeostasis. While specific fold-change data from a dedicated tazarotene-psoriasis transcriptomic study is not readily available in the public domain, the consistent upregulation of these genes is a hallmark of tazarotene's mechanism of action.

Gene Name	Full Name	Putative Function in Psoriasis
TIG1	Tazarotene-Induced Gene 1	May act as a tumor suppressor and regulate cell growth.
TIG2	Tazarotene-Induced Gene 2 (Chemerin)	May play a role in maintaining normal keratinocyte differentiation and has implications in inflammation.
TIG3	Tazarotene-Induced Gene 3	Acts as a tumor suppressor and is involved in regulating keratinocyte proliferation.

Downregulated Genes

Tazarotene effectively suppresses the expression of genes that are pathologically overexpressed in psoriatic lesions. This includes markers of keratinocyte hyperproliferation and aberrant differentiation, as well as inflammatory mediators.

Gene/Protein	Function/Role in Psoriasis	Effect of Tazarotene
Keratin 16 (KRT16)	A marker of hyperproliferative keratinocytes, highly expressed in psoriatic epidermis.	Downregulation
Skin-Derived Antileukoproteinase (SKALP/Elafin)	A proteinase inhibitor overexpressed in psoriatic skin, associated with inflammation.	Downregulation
MRP-8 (Calgranulin A)	An inflammatory protein abundant in psoriatic lesions.	Downregulation
Epidermal Growth Factor Receptor (EGFR)	Involved in keratinocyte proliferation.	Downregulation
Transglutaminase 1 (TGM1)	An enzyme involved in the formation of the cornified envelope, dysregulated in psoriasis.	Downregulation
Involucrin	A structural protein of the cornified envelope, abnormally expressed in psoriasis.	Downregulation
Small Proline-Rich Protein 2 (SPRR2)	A component of the cornified envelope, overexpressed in psoriatic lesions.	Downregulation
Interleukin-17A (IL-17A)	A key pro-inflammatory cytokine in the pathogenesis of psoriasis.	Reduction of protein levels in psoriatic plaques.
Tumor Necrosis Factor-alpha (TNF- α)	A major inflammatory cytokine involved in psoriasis.	Reduction of protein levels in psoriatic plaques.

Experimental Protocols

This section details the methodologies commonly employed in studies investigating tazarotene-induced gene expression changes in psoriasis.

Transcriptomic Analysis via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome. The following protocol is a generalized workflow for analyzing skin biopsies.

2.1.1. Sample Collection and Preparation:

- Obtain 4-mm punch biopsies from both lesional and non-lesional skin of psoriasis patients before and after tazarotene treatment.
- Immediately snap-freeze the biopsies in liquid nitrogen and store them at -80°C until RNA extraction.

2.1.2. RNA Extraction:

- Homogenize the frozen tissue using a bead-based lysis system.
- Extract total RNA using a silica column-based kit, such as the RNeasy Lipid Tissue Kit (Qiagen), following the manufacturer's instructions.
- Assess RNA quality and quantity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 8) for library preparation.

2.1.3. Library Preparation and Sequencing:

- Prepare sequencing libraries from polyadenylated RNA using a kit like the Illumina TruSeq Stranded mRNA kit.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate a sufficient number of reads per sample (typically >30 million).

2.1.4. Data Analysis:

- Align the sequencing reads to the human reference genome using a splice-aware aligner like STAR.

- Quantify gene expression levels and perform differential expression analysis between treatment groups (e.g., using DESeq2 or edgeR).
- Identify genes with a statistically significant change in expression (e.g., fold change > 1.5 and a false discovery rate < 0.1).

In Situ Hybridization (ISH)

ISH allows for the visualization of specific mRNA transcripts within the cellular context of the tissue.

2.2.1. Tissue Preparation:

- Fix skin biopsies in 4% paraformaldehyde, embed in paraffin, and cut into 4- μ m sections.

2.2.2. Probe Hybridization:

- Synthesize digoxigenin (DIG)-labeled riboprobes specific for the target genes (e.g., TIG1, TIG2, TIG3).
- Pre-treat the tissue sections with proteinase K to improve probe accessibility.
- Hybridize the labeled probes to the tissue sections overnight at an appropriate temperature (e.g., 65°C).

2.2.3. Signal Detection:

- Wash the sections to remove unbound probes.
- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the target mRNA.

Immunohistochemistry (IHC)

IHC is used to detect the presence and location of specific proteins in tissue sections.

2.3.1. Tissue Preparation:

- Prepare paraffin-embedded tissue sections as described for ISH.

2.3.2. Antigen Retrieval and Staining:

- Perform antigen retrieval to unmask the target protein epitopes.
- Block non-specific antibody binding.
- Incubate the sections with a primary antibody specific to the protein of interest (e.g., KRT16).
- Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Add a chromogenic substrate (e.g., DAB) to visualize the protein.
- Counterstain with hematoxylin to visualize cell nuclei.

Signaling Pathways and Experimental Workflows

Tazarotene's effects on gene expression are orchestrated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

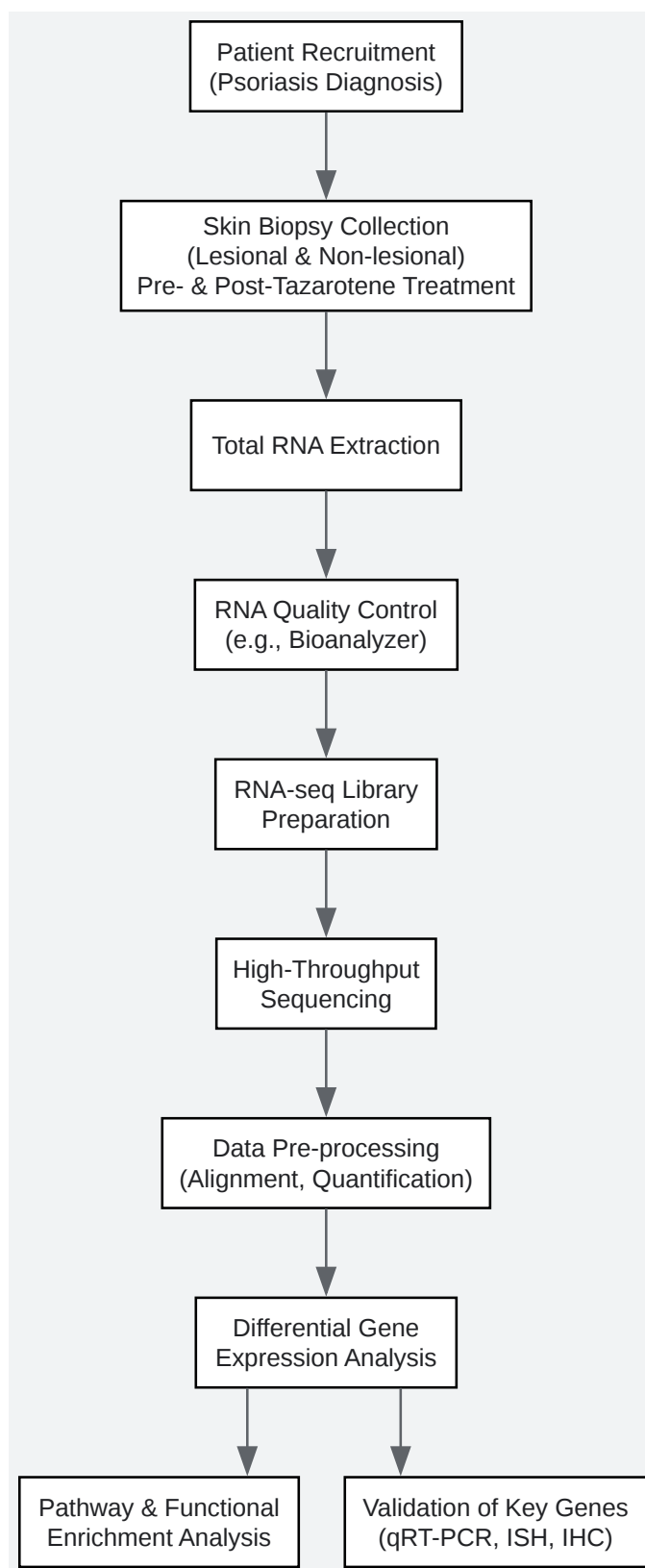
Tazarotene-RAR Signaling Pathway in Psoriasis

Tazarotene, a prodrug, is converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid then selectively binds to Retinoic Acid Receptors (RARs), primarily RAR β and RAR γ , which are expressed in keratinocytes. This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Tazarotene-RAR Signaling Pathway

Experimental Workflow for Transcriptomic Analysis

The following diagram outlines a typical workflow for investigating tazarotene-induced gene expression changes in psoriasis using RNA sequencing.



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Transcriptomic Analysis Workflow

Conclusion

Tazarotene exerts its therapeutic effects in psoriasis through a well-defined molecular mechanism involving the modulation of gene expression. By activating RAR-mediated signaling, tazarotene normalizes epidermal differentiation and proliferation and reduces inflammation. The upregulation of TIG genes and the downregulation of psoriasis-associated markers are key events in this process. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate molecular actions of tazarotene and to identify novel therapeutic targets for psoriasis and other inflammatory skin diseases. Further research, particularly large-scale transcriptomic studies with quantitative data, will continue to refine our understanding of the precise gene regulatory networks influenced by tazarotene.

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